[2-(Methanesulfinyl)phenyl]methanol
CAS No.: 62351-52-4
Cat. No.: VC19450659
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Methanesulfinyl)phenyl]methanol - 62351-52-4](/images/structure/VC19450659.png)
Specification
CAS No. | 62351-52-4 |
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Molecular Formula | C8H10O2S |
Molecular Weight | 170.23 g/mol |
IUPAC Name | (2-methylsulfinylphenyl)methanol |
Standard InChI | InChI=1S/C8H10O2S/c1-11(10)8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 |
Standard InChI Key | LINXCCPOCJCFJQ-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)C1=CC=CC=C1CO |
Introduction
Chemical Identity and Structural Properties
[2-(Methylsulfonyl)phenyl]methanol (CAS: 864265-08-7) has the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol . Its structure features a hydroxymethyl group (-CH₂OH) adjacent to the methylsulfonyl moiety on the benzene ring, as illustrated below:
The compound typically appears as a yellow to white solid with a purity range of 95–99% . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Soluble in polar organic solvents | |
Storage Conditions | Room temperature (20–22°C) |
The methylsulfonyl group enhances electrophilicity, making the compound reactive in coupling reactions, while the hydroxymethyl group facilitates further functionalization .
Synthesis and Optimization
The synthesis of [2-(Methylsulfonyl)phenyl]methanol is achieved through multi-step organic reactions, as detailed in patents WO2011138751A2 and JP2013525476A . A representative route involves:
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Sulfonation: Treatment of 2-bromobenzyl alcohol with methanesulfonyl chloride under basic conditions to introduce the sulfonyl group.
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Reduction: Catalytic hydrogenation or sodium borohydride-mediated reduction to yield the hydroxymethyl substituent .
Critical reaction parameters include:
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Use of tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) as solvents .
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Catalysts such as palladium on carbon or cesium carbonate for Suzuki-Miyaura couplings .
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Purification via column chromatography or preparative HPLC to achieve >95% purity .
Pharmaceutical Applications
[2-(Methylsulfonyl)phenyl]methanol serves as a precursor in ALK inhibitors, which are pivotal in treating cancers like non-small cell lung carcinoma (NSCLC) . For example, the compound {2-[(2R)-4-[4-(hydroxymethyl)-3-(methylsulfonyl)phenyl]-2-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidin-5-yl}methanol (PDB ID: 67S) incorporates this moiety and exhibits potent ALK inhibition .
Key pharmacological attributes of derivatives include:
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Blood-brain barrier penetration: Enhanced by the sulfonyl group’s polarity .
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Selectivity: Minimal off-target effects due to structural specificity .
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Bioavailability: Improved metabolic stability compared to first-generation inhibitors .
Supplier | Purity | Price (USD) | Availability |
---|---|---|---|
ShangHai AmK Pharmaceutical Tech | 99% | $1,704/g | On-demand |
Zhuhai Aobokai Biomedical Tech | 98% | $341/g | 2–4 weeks |
Hoffman Fine Chemicals | 95% | $470/500mg | 6–8 weeks |
Pricing varies based on quantity, with bulk purchases (≥25g) offering cost reductions .
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